molecular formula C17H14N2O2 B2700708 6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one CAS No. 1171702-52-5

6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one

Cat. No.: B2700708
CAS No.: 1171702-52-5
M. Wt: 278.311
InChI Key: DQBGHRRIHDCTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like acetonitrile or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-(Imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

6-(Imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound can modulate these targets, leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one is unique due to its specific structural features that combine the imidazo[1,2-a]pyridine and indanone moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-16-7-5-12-4-6-14(9-15(12)16)21-11-13-10-19-8-2-1-3-17(19)18-13/h1-4,6,8-10H,5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBGHRRIHDCTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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